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Compound of Interest

Compound Name: RG7167

Cat. No.: B1579151 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
RG7167 (also known as CH4987655 and RO4987655) is a potent and selective, orally

bioavailable inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling

pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a

prime target for therapeutic intervention. While RG7167 demonstrated preliminary antitumor

activity as a single agent in preclinical and early clinical studies, its development was

discontinued.[3] However, the scientific rationale for combining MEK inhibitors with other

targeted agents to enhance efficacy and overcome resistance remains strong. These

application notes provide a framework for researchers, scientists, and drug development

professionals to investigate the combination of RG7167 with other kinase inhibitors, based on

available data and established methodologies.

Preclinical studies with RG7167 in K-ras-mutated human tumor xenografts revealed a rebound

in ERK signaling and activation of the compensatory PI3K/AKT pathway following treatment,

suggesting a mechanism of adaptive resistance.[4] This provides a strong rationale for

combining RG7167 with inhibitors targeting the PI3K/AKT/mTOR pathway or other nodes in the

MAPK pathway to achieve a more durable anti-tumor response.
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Cell
Line/Xenograft
Model

Mutation
Status

RG7167
Concentration/
Dose

Observed
Effect

Reference

NCI-H2122

(Human Lung

Carcinoma)

K-ras mutant 0.1 µM (in vitro)

Time-dependent

inhibition of

pERK1/2

[1]

NCI-H2122 K-ras mutant
0.0065 µM

(IC50)

Anti-proliferative

activity
[1]

NCI-H2122

Xenograft
K-ras mutant 1.0 - 5.0 mg/kg

Dose-dependent

tumor growth

inhibition (119% -

150% TGI on

day 3)

[4]

NCI-H2122

Xenograft
K-ras mutant 2.5 mg/kg

44% decrease in

[18F]FDG uptake

on day 1

[4]

Phase I Clinical Trial Data for Single-Agent RG7167
(RO4987655)

Tumor Type
Mutation
Status

Dose
Objective
Response
Rate (ORR)

Reference

Melanoma
BRAF V600

mutant
8.5 mg BID 24% (4/17) [3]

Melanoma BRAF wild-type 8.5 mg BID 20% (4/20) [3]

Non-Small Cell

Lung Cancer

(NSCLC)

KRAS mutant 8.5 mg BID 11% (2/18) [3]

Colorectal

Cancer
KRAS mutant 8.5 mg BID 0% [3]
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Signaling Pathways and Rationale for Combination
The MAPK and PI3K/AKT/mTOR pathways are two critical signaling cascades that regulate cell

proliferation, survival, and differentiation. Feedback loops and crosstalk between these

pathways can lead to resistance to single-agent targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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